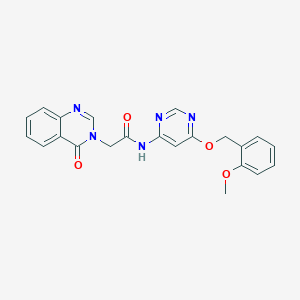

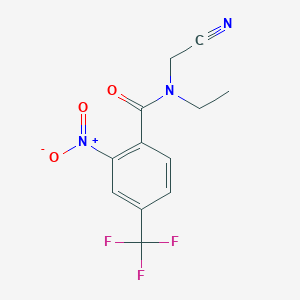

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as MBQ-167, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies and has the potential to become a valuable addition to the current cancer therapies available.

Scientific Research Applications

Synthesis and Biological Activities

- Research has focused on the synthesis of various derivatives of this compound, aiming to explore their biological activities. For instance, Singh et al. (2010) reported the preparation and antibacterial activity of new triazoles derived from quinazolinyl compounds, showcasing their effectiveness against several bacterial strains such as S.aureus and E.coli (I. Singh et al., 2010).

- Another study by Bhati (2013) synthesized substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones, revealing some compounds with significant anti-inflammatory activity (S. K. Bhati, 2013).

Anticancer Potential

- Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone, which were tested for their analgesic and anti-inflammatory activities. Some compounds exhibited high COX-2 inhibitory activity, indicating potential for cancer therapy (A. Abu‐Hashem et al., 2020).

Osteoarthritis Research

- In a study targeting early osteoarthritis, Inagaki et al. (2022) identified a compound that significantly attenuated IL-1β-induced MMP13 mRNA expression in chondrosarcoma cells, highlighting its potential in osteoarthritis treatment (J. Inagaki et al., 2022).

Synthesis Methods and Pharmacological Activities

- Research by Rajveer et al. (2010) and others has expanded the synthesis methodologies for derivatives of this compound, focusing on their pharmacological activities including anti-bacterial, anti-inflammatory, and analgesic effects (Ch. Rajveer et al., 2010).

properties

IUPAC Name |

N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4/c1-30-18-9-5-2-6-15(18)12-31-21-10-19(23-13-24-21)26-20(28)11-27-14-25-17-8-4-3-7-16(17)22(27)29/h2-10,13-14H,11-12H2,1H3,(H,23,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBGNAIAYFTVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2796672.png)

![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide](/img/structure/B2796674.png)

![(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2796677.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B2796680.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2796683.png)

![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)

![8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2796694.png)

![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2796695.png)